(S)-3-Amino-4-phenylbutyric acid hydrochloride
CAS No.: 138165-77-2
Cat. No.: VC21537674
Molecular Formula: C10H14ClNO2
Molecular Weight: 179,22*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138165-77-2 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 179,22*36,45 g/mole |
| IUPAC Name | (3S)-3-amino-4-phenylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
| Standard InChI Key | MQTMGKGSJOPWJW-FVGYRXGTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl |
| SMILES | C1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, also known as L-beta-Homophenylalanine hydrochloride, is a phenylalanine derivative with significant applications in chemistry, biology, and medicine. It is identified by the CAS number 138165-77-2 and has a molecular formula of C10H14ClNO2 . This compound is a chiral amino acid derivative, which means it has a specific three-dimensional structure that can affect its biological activity.
Synthesis and Chemical Reactions
The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves starting with a chiral precursor like (S)-phenylalanine. The process includes protecting the amino group, elongating the carbon chain, introducing the phenyl group, and finally forming the hydrochloride salt by reacting the free base with hydrochloric acid.
This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can convert the amino group to a nitro or hydroxylamine group using reagents like potassium permanganate or hydrogen peroxide. Reduction can convert the carboxylic acid group to an alcohol using lithium aluminum hydride or sodium borohydride.
Applications in Research and Industry
(S)-3-Amino-4-phenylbutyric acid hydrochloride has diverse applications:
-
Chemistry: It serves as a building block for synthesizing complex organic molecules.
-
Biology: Studied for its role in metabolic pathways and enzyme interactions.
-
Medicine: Investigated for potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
-
Industry: Used in the production of pharmaceuticals and fine chemicals.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as a gamma-aminobutyric acid (GABA) receptor agonist. It modulates neurotransmitter signaling pathways, leading to therapeutic effects such as neuroprotection and anti-cancer properties. The compound's interaction with GABA receptors in the central nervous system can influence various medical conditions, including neurodegenerative diseases and certain cancers.
Use in Perovskite Solar Cells
Recent research has explored the use of (S)-3-Amino-4-phenylbutyric acid hydrochloride as an additive in perovskite solar cells. It improves the crystallinity of the perovskite film, reduces trap states, and enhances device stability. The compound interacts with lead ions in the perovskite structure, forming coordination bonds that passivate defects at grain boundaries. This results in improved power conversion efficiency and operational stability of the solar cells .
Safety and Handling
Handling (S)-3-Amino-4-phenylbutyric acid hydrochloride requires caution due to its potential to cause skin and eye irritation and respiratory issues. Proper safety measures include immediate washing with water upon contact and seeking medical attention if irritation persists .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume